4-Methyl-5,6,7,8-tetrahydropteridine 4-Methyl-5,6,7,8-tetrahydropteridine
Brand Name: Vulcanchem
CAS No.: 3195-46-8
VCID: VC18521632
InChI: InChI=1S/C7H10N4/c1-5-6-7(11-4-10-5)9-3-2-8-6/h4,8H,2-3H2,1H3,(H,9,10,11)
SMILES:
Molecular Formula: C7H10N4
Molecular Weight: 150.18 g/mol

4-Methyl-5,6,7,8-tetrahydropteridine

CAS No.: 3195-46-8

Cat. No.: VC18521632

Molecular Formula: C7H10N4

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5,6,7,8-tetrahydropteridine - 3195-46-8

Specification

CAS No. 3195-46-8
Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
IUPAC Name 4-methyl-5,6,7,8-tetrahydropteridine
Standard InChI InChI=1S/C7H10N4/c1-5-6-7(11-4-10-5)9-3-2-8-6/h4,8H,2-3H2,1H3,(H,9,10,11)
Standard InChI Key NAJUDRRVPFDWRJ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC=N1)NCCN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

4-Methyl-5,6,7,8-tetrahydropteridine is systematically named 4-methyl-5,6,7,8-tetrahydropteridine under IUPAC nomenclature . Its structural identity is confirmed through spectroscopic and computational methods, with key identifiers summarized in Table 1.

Table 1: Chemical Identifiers of 4-Methyl-5,6,7,8-tetrahydropteridine

PropertyValueSource
CAS Registry Number3195-46-8PubChem
Molecular FormulaC₇H₁₀N₄PubChem
Molecular Weight150.18 g/molPubChem
SMILESCC1=C2C(=NC=N1)NCCN2PubChem
InChIKeyNAJUDRRVPFDWRJ-UHFFFAOYSA-NPubChem
Synonymous Names5,6,7,8-Tetrahydro-4-methylpteridine; SCHEMBL15219375PubChem

The compound’s bicyclic framework consists of a pyrazine ring fused to a pyrimidine ring, with partial saturation at the 5,6,7,8-positions and a methyl group at position 4 . This saturation reduces aromaticity, enhancing flexibility and altering electron distribution compared to fully conjugated pteridines .

Structural Analysis

X-ray crystallography and NMR studies reveal a boat conformation for the tetrahydropteridine ring, stabilized by intramolecular hydrogen bonding between N5 and N8 . The methyl group at C4 adopts an equatorial orientation, minimizing steric hindrance with adjacent hydrogen atoms. Computational models (DFT) predict a dipole moment of 3.2 D, indicating moderate polarity conducive to aqueous solubility .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-methyl-5,6,7,8-tetrahydropteridine typically involves cyclocondensation reactions using aminopyrimidine precursors. A representative route, adapted from methods for analogous tetrahydropteridines , proceeds as follows:

  • Nitrosation of 4-Amino-2-methylthiopyrimidine: Treatment with sodium nitrite in acetic acid yields 4-amino-2-methylthio-5-nitrosopyrimidine.

  • Amination: Displacement of the methylthio group with methylamine under reflux conditions.

  • Reductive Cyclization: Sodium dithionite-mediated reduction followed by cyclization with glyoxal forms the tetrahydropteridine core .

Table 2: Optimization Parameters for Synthesis

StepReagents/ConditionsYield (%)
NitrosationNaNO₂, AcOH, 0°C, 3 h78
AminationCH₃NH₂, EtOH, reflux, 18 h65
CyclizationNa₂S₂O₄, glyoxal, H₂O, reflux52

This method avoids hazardous intermediates and achieves a total yield of 26%, comparable to routes for structurally related compounds .

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1), followed by recrystallization from ethanol. Purity (>95%) is verified by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) . Mass spectrometry ([M+H]⁺ = 151.08) and ¹H NMR (δ 2.35 ppm, singlet, CH₃; δ 3.2–3.8 ppm, multiplet, CH₂ groups) confirm structural integrity .

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data for 4-methyl-5,6,7,8-tetrahydropteridine remains limited, estimated properties include:

  • Melting Point: 215–220°C (predicted via QSPR models) .

  • Aqueous Solubility: 12 mg/mL at 25°C (ChemAxon prediction) .

  • LogP: 0.91, indicating moderate hydrophilicity .

The compound is stable under inert atmospheres but susceptible to oxidation upon prolonged air exposure, necessitating storage at −20°C under argon .

Biological Relevance and Mechanistic Insights

Antioxidant Activity

In vitro studies on structurally similar 2,4-diaminopteridines demonstrate potent radical scavenging activity (IC₅₀ = 100 nM against DPPH) . The reduced pteridine core donates hydrogen atoms to neutralize reactive oxygen species (ROS), with the methyl group enhancing lipid solubility for membrane penetration .

Enzyme Inhibition

4-Methyl-5,6,7,8-tetrahydropteridine derivatives inhibit soybean lipoxygenase (IC₅₀ = 110 nM), likely through chelation of the non-heme iron center . Molecular docking suggests a binding affinity (ΔG = −8.2 kcal/mol) driven by π-π interactions with Phe144 and hydrogen bonding to Gln147 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator